This compound is cataloged with the identifier 1058238-61-1 and is recognized for its diverse applications in pharmacology. It belongs to the broader class of triazolopyrimidine derivatives, which are known for their various biological activities, including anti-cancer properties and enzyme inhibition .
The synthesis of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps:
The molecular structure of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be described as follows:
The presence of these functional groups contributes to its biological activity and interaction with biomolecules .
7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions:
The primary target for 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2).
The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By interfering with this kinase's function, the compound exhibits potent cytotoxic effects against various cancer cell lines.
The action of this compound primarily impacts pathways related to cell cycle regulation and apoptosis induction in cancer cells. Its structural similarity to nucleotide bases may facilitate interactions with DNA and RNA processes in cells .
The physical and chemical properties of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific applications:
Research continues into optimizing its structure for improved biological activity against various targets in cancer treatment and other diseases .
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a privileged heterocyclic framework in medicinal chemistry due to its bioisosteric resemblance to purine nucleotides. This structural mimicry enables targeted interactions with ATP-binding sites of enzymes involved in epigenetic regulation and ubiquitination pathways [1] [5]. Strategic modifications at the 3- and 7-positions of this core are essential for optimizing target affinity and selectivity. The 3-position accommodates alkyl or aryl groups that influence hydrophobic pocket interactions, while the 7-position serves as a key vector for introducing sulfur-containing moieties like benzylthio groups. These modifications exploit the nucleophilicity of the C7 sulfur atom in precursor molecules, enabling targeted displacement reactions [4]. Molecular modeling analyses confirm that the planar triazolopyrimidine core maintains π-stacking interactions within catalytic domains, with substituents at C3 and C7 projecting into distinct sub-pockets of target enzymes like ubiquitin-specific peptidase 28 and lysine-specific demethylase 1 [1] [5].
The synthesis of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine employs a sequential functionalization approach beginning with the construction of the triazolopyrimidine core. Two principal strategies dominate:
Table 1: Key Synthetic Intermediates for 7-(Benzylthio)-3-Methyl Derivatives
Intermediate | Reagents/Conditions | Function |
---|---|---|
5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine | POCl₃, reflux | Core scaffold precursor |
3-Methyl-7-(methylthio) derivative | CH₃I, K₂CO₃, DMF, 60°C | N3-alkylation product |
Sulfonyl intermediate | mCPBA, DCM, 0°C→RT | Methylthio oxidation |
7-(Benzylthio)-3-methyl derivative | BnSH, NaH, THF | Nucleophilic substitution |
The benzylthio moiety at C7 profoundly enhances target affinity through hydrophobic interactions and π-stacking within enzyme binding pockets. Systematic SAR studies comparing alkylthio versus arylthio substituents demonstrate that benzylthio derivatives exhibit superior inhibition against ubiquitin-specific peptidase 28 (USP28). Compound 19 (7-(benzylthio)-3-methyl analogue) inhibits USP28 with half maximal inhibitory concentration = 1.10 ± 0.02 μmol/L and dissociation constant = 40 nmol/L, representing a >10-fold potency increase over non-benzyl analogues [1] [5]. The methyl group at N3 contributes to metabolic stability and selectivity. While bulkier groups like benzyl at N3 marginally increase LSD1 inhibition, the methyl group optimally balances USP28 affinity with selectivity over structurally related enzymes [5]:
Table 2: Inhibitory Profiles of 7-(Benzylthio)-3-Methyl Derivatives
Enzyme Target | IC₅₀ (μmol/L) | Selectivity Ratio vs. USP28 |
---|---|---|
USP28 | 1.10 ± 0.02 | 1 (reference) |
USP7 | >100 | >90 |
LSD1 | >100 | >90 |
Data compiled from biochemical assays using fluorogenic substrates [1] [5]
The benzylthio group’s orientation enables van der Waals contacts with Phe306, Tyr367, and Leu294 in USP28’s catalytic domain, as confirmed through docking simulations. Removal of the benzyl aromatic ring (e.g., in alkylthio analogues) diminishes potency by 15-30-fold, underscoring its critical role [1].
Optimization efforts focus on controlling reaction parameters to minimize byproducts and maximize efficiency:
Solvent Selection:Dimethylformamide outperforms tetrahydrofuran and acetonitrile in nucleophilic substitution steps due to superior solvation of intermediate anions. Yields increase from 65% (tetrahydrofuran) to 85% (dimethylformamide) for S-benzylation [5].
Base and Temperature Control:Sodium hydride (1.1 equivalents) in dimethylformamide at 0°C→25°C prevents over-alkylation. Higher temperatures (>40°C) promote di-benzylated impurities, reducing purity to <85%. Controlled addition maintains reaction temperature below 30°C [10].
Catalytic Enhancements:For copper-catalyzed azide-alkyne cycloadditions in precursor synthesis, tris(benzyltriazolylmethyl)amine ligand with copper sulfate pentahydrate accelerates triazole formation (reaction time: 2 hours vs. 12 hours uncatalyzed) while improving yields to 90-95% [10].
Purification Techniques:Silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1 gradient) effectively separates monosubstituted target compounds from disubstituted impurities. Recrystallization from ethanol/water (3:1) further elevates purity to >99% for biological testing [5].
Reaction monitoring via thin-layer chromatography at 30-minute intervals ensures precise endpoint determination, preventing decomposition of acid-labile intermediates [10]. These optimizations collectively elevate overall yields from 45-50% (unoptimized) to 75-85% while maintaining regioselectivity.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5